
Einecs 255-398-0
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 255-398-0, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers, making it a valuable substance in the chemical industry.
準備方法
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
CH3C(NHNH2)CN+CH3C(O)CH3→CH3C(N=N)C(CH3)CN+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process includes the purification of the product through recrystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the presence of a solvent such as toluene or benzene. The reaction conditions are carefully controlled to ensure the efficient generation of free radicals.
Major Products Formed
The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals can then react with monomers to form polymers, such as poly(methyl methacrylate) and poly(vinyl chloride).
科学的研究の応用
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, it is used as a radical initiator in the polymerization of various monomers. This compound is essential in the synthesis of polymers and copolymers, which are used in the production of plastics, adhesives, and coatings.
Biology
In biological research, 2,2’-azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems. It serves as a model compound to investigate the mechanisms of radical-induced damage in cells and tissues.
Medicine
In medicine, this compound is used in the development of drug delivery systems. The polymers synthesized using 2,2’-azobis(2-methylpropionitrile) can be engineered to release drugs in a controlled manner, improving the efficacy and safety of treatments.
Industry
In the industrial sector, 2,2’-azobis(2-methylpropionitrile) is used in the production of various polymer-based products. Its ability to initiate polymerization reactions makes it a valuable component in the manufacture of plastics, rubbers, and resins.
作用機序
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. Upon heating, the compound decomposes to form nitrogen gas and two free radicals. These free radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in this process are primarily related to the formation and propagation of free radicals.
類似化合物との比較
2,2’-azobis(2-methylpropionitrile) is unique among radical initiators due to its high efficiency and stability. It is often compared to other radical initiators such as benzoyl peroxide and potassium persulfate.
Similar Compounds
Benzoyl Peroxide: Another commonly used radical initiator, benzoyl peroxide decomposes to form benzoyloxy radicals, which can initiate polymerization reactions. it is less stable than 2,2’-azobis(2-methylpropionitrile) and requires more stringent storage conditions.
Potassium Persulfate: This compound is also used as a radical initiator, particularly in aqueous polymerization reactions. It decomposes to form sulfate radicals, which can initiate polymerization. Potassium persulfate is less efficient than 2,2’-azobis(2-methylpropionitrile) and is often used in combination with other initiators to enhance its performance.
特性
CAS番号 |
41489-06-9 |
|---|---|
分子式 |
C24H46N2O5 |
分子量 |
442.6 g/mol |
IUPAC名 |
hexadecyl 3-aminopropanoate;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H39NO2.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-19(21)16-17-20;7-4-2-1-3(6-4)5(8)9/h2-18,20H2,1H3;3H,1-2H2,(H,6,7)(H,8,9) |
InChIキー |
SCXSVDBMIBKZOD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCN.C1CC(=O)NC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


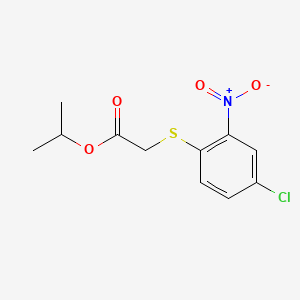

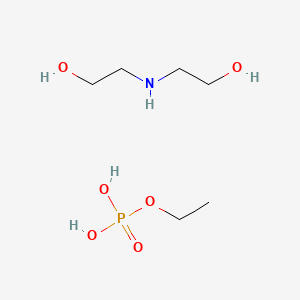

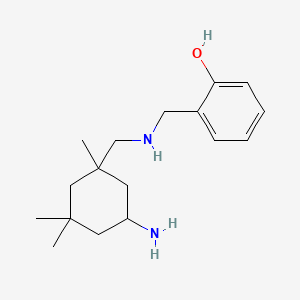
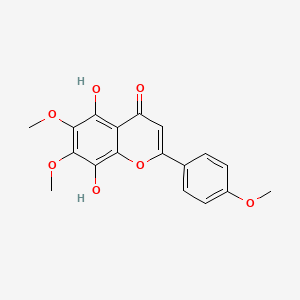

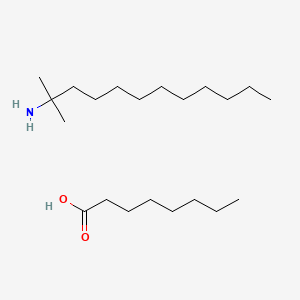
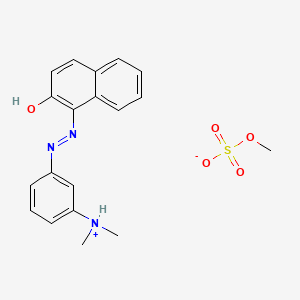
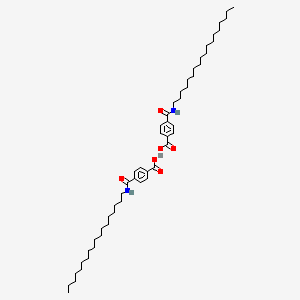
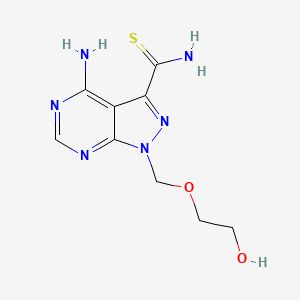
![1-[1-Oxo-5-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-2(1H)-ylidene]diazen-1-ium](/img/structure/B12672992.png)


